In-Depth Technical Guide to BAM-2101: A Potent Antihypertensive Agent
In-Depth Technical Guide to BAM-2101: A Potent Antihypertensive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAM-2101, chemically identified as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline, is a potent ergoline derivative that has demonstrated significant antihypertensive activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and pharmacological profile. The document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel cardiovascular therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, this guide includes diagrammatic representations of relevant pathways and workflows to facilitate a deeper understanding of BAM-2101's characteristics and potential mechanisms of action.
Chemical Structure and Properties
BAM-2101 is a semi-synthetic ergoline, a class of compounds characterized by a tetracyclic ergoline ring system. Its unique structure, featuring an imidazolylmethyl substituent at the 8-position, is crucial for its potent biological activity.
Chemical Structure:
-
IUPAC Name: (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline
-
Molecular Formula: C₁₉H₂₂N₄
-
Molecular Weight: 306.40 g/mol
-
SMILES: CN1[C@@]2([H])--INVALID-LINK--CN3C=CN=C3">C@@([H])C4=CC=CC5=C4C(C2)=CN5
Physicochemical Properties:
A comprehensive table summarizing the known physicochemical properties of BAM-2101 is provided below. It is important to note that detailed experimental data for some of these properties are not extensively available in the public domain and further characterization is warranted.
| Property | Value | Source |
| Molecular Weight | 306.40 g/mol | Calculated |
| Topological Polar Surface Area | 33.7 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| LogP (estimated) | 2.9 | Calculated |
Synthesis of BAM-2101
The synthesis of BAM-2101 involves a multi-step process starting from the corresponding ergoline carboxylates. The general synthetic scheme is outlined below, followed by a more detailed experimental protocol based on published literature.
Synthetic Scheme Overview
The synthesis of BAM-2101 begins with the reduction of a suitable (5R,8S,10R)-ergolinecarboxylate to the corresponding methanol derivative. This intermediate is then tosylated to create a good leaving group. Finally, nucleophilic substitution with imidazole affords the target compound, BAM-2101.[1]
Detailed Experimental Protocol
The following protocol is a detailed representation of the synthetic methodology described in the scientific literature for the preparation of BAM-2101 and its analogs.[1]
Step 1: Reduction of (5R,8S,10R)-6-Methylergoline-8-carboxylate to (5R,8S,10R)-6-Methyl-8-ergolinemethanol
-
To a solution of the starting (5R,8S,10R)-ergolinecarboxylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the crude (5R,8S,10R)-6-Methyl-8-ergolinemethanol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Tosylation of (5R,8S,10R)-6-Methyl-8-ergolinemethanol
-
Dissolve the purified ergolinemethanol from the previous step in a suitable anhydrous solvent (e.g., pyridine) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise to the cooled solution.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 3: Synthesis of (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (BAM-2101)
-
To a solution of the tosylated ergoline intermediate in a suitable solvent (e.g., dimethylformamide), add imidazole and a base (e.g., sodium hydride).
-
Heat the reaction mixture at a specified temperature for a set duration, monitoring the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude BAM-2101 by column chromatography on silica gel to obtain the final product.
Pharmacological Properties and Mechanism of Action
BAM-2101 has been identified as a potent antihypertensive agent. Experimental studies in conscious spontaneously hypertensive rats have demonstrated its superior efficacy compared to other known antihypertensive drugs.
Antihypertensive Activity
Oral administration of BAM-2101 at a dose of 3 mg/kg in spontaneously hypertensive rats resulted in a maximum systolic blood pressure reduction of 95 mmHg.[1] This effect was significantly greater than that observed with cianergoline, bromocriptine mesylate, hydralazine, and nifedipine at the same dose.[1] The antihypertensive effect of BAM-2101 was also shown to be long-lasting, with a significant reduction in blood pressure maintained for over 7 hours.[1]
Table of Antihypertensive Effects:
| Compound | Dose (p.o.) | Maximum Fall in Systolic BP (mmHg) | Duration of Significant Effect |
| BAM-2101 | 3 mg/kg | 95 | > 7 hours |
| Cianergoline | 3 mg/kg | 40 | > 7 hours |
| Bromocriptine mesylate | 3 mg/kg | 37 | > 7 hours |
| Hydralazine | 3 mg/kg | 47 | > 7 hours |
| Nifedipine | 3 mg/kg | 49 | < 7 hours |
Proposed Mechanism of Action
The precise molecular mechanism of action for BAM-2101 has not been fully elucidated. However, as an ergoline derivative, it is highly probable that its antihypertensive effects are mediated through interactions with adrenergic and/or serotonergic receptors, which are key regulators of blood pressure. Ergoline compounds are known to act as agonists or antagonists at various dopamine, serotonin, and adrenaline receptors.
The antihypertensive action of some centrally-acting drugs involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the periphery. This results in decreased heart rate, cardiac output, and peripheral vascular resistance. It is plausible that BAM-2101 exerts its effects through a similar central mechanism. Additionally, interactions with peripheral α- and β-adrenergic receptors, as well as serotonin receptors on vascular smooth muscle, could contribute to its vasodilatory and blood pressure-lowering effects.
Further research, including receptor binding assays and functional studies, is necessary to determine the specific receptor subtype affinities and the downstream signaling pathways activated or inhibited by BAM-2101.
Conclusion and Future Directions
BAM-2101 is a promising antihypertensive agent with a distinct chemical structure and potent in vivo activity. The information compiled in this technical guide provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of BAM-2101, as well as its dose-response relationship and duration of action in various preclinical models.
-
Mechanism of Action Elucidation: In-depth receptor binding and functional assays to identify the specific molecular targets of BAM-2101 and delineate the downstream signaling pathways responsible for its antihypertensive effects.
-
Safety and Toxicology: Thorough evaluation of the safety profile of BAM-2101, including potential off-target effects and long-term toxicity studies.
-
Lead Optimization: Exploration of structure-activity relationships to design and synthesize new analogs of BAM-2101 with improved potency, selectivity, and pharmacokinetic properties.
The continued investigation of BAM-2101 and related ergoline derivatives holds the potential to yield novel and effective treatments for hypertension and other cardiovascular diseases.
